Pyridine,2-(1-methyl-1,2-propadienyl)-(9ci)
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Overview
Description
2-(2,3-Butadien-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a butadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Butadien-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with butadiene under specific conditions. For instance, the reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the butadienyl-pyridine bond. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(2,3-Butadien-2-yl)pyridine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts are commonly used to promote the reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Butadien-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: Reduction reactions can convert the butadienyl group to a saturated alkyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the butadienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine oxides and related derivatives.
Reduction: Saturated alkyl-pyridine compounds.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(2,3-Butadien-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Butadien-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The butadienyl group can participate in conjugation with the pyridine ring, enhancing the compound’s ability to bind to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridone: A structurally related compound with a pyridine ring and a carbonyl group.
Thieno[2,3-b]pyridine: A heterocyclic compound with a fused thiophene and pyridine ring.
2-Pyridinecarboxaldehyde: A pyridine derivative with an aldehyde functional group.
Uniqueness
2-(2,3-Butadien-2-yl)pyridine is unique due to the presence of the butadienyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial use.
Properties
InChI |
InChI=1S/C9H9N/c1-3-8(2)9-6-4-5-7-10-9/h4-7H,1H2,2H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJPLRIMNUPZJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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